molecular formula C7H5NO3S B028170 糖精 CAS No. 81-07-2

糖精

货号: B028170
CAS 编号: 81-07-2
分子量: 183.19 g/mol
InChI 键: CVHZOJJKTDOEJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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作用机制

糖精通过与舌头上的甜味受体(特别是T1R2/T1R3受体复合物)结合来发挥其甜味作用。 这种结合会触发信号转导途径,最终导致甜味的感知 此外,糖精已被证明可以抑制碳酸酐酶,这可能与其生物学作用有关

生化分析

Biochemical Properties

Saccharin is a sulphonamide derivative of toluene, existing as acid saccharin, sodium saccharin, and calcium saccharin . It interacts with various enzymes, proteins, and other biomolecules in the body, affecting metabolic functions in a time and dose-dependent manner .

Cellular Effects

Saccharin influences cell function by affecting various cellular processes. For instance, it has been observed to increase oxidative stress in both healthy and diabetic type 2 patients . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Saccharin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves multiple biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Saccharin change over time. It has high hydrolytic, thermal, and photo stability . Information on Saccharin’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of Saccharin vary with different dosages in animal models. High doses of Saccharin have been associated with bladder tumors in male rats .

Metabolic Pathways

Saccharin is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . The exact metabolic pathways that Saccharin is involved in are still being researched.

准备方法

合成路线和反应条件

糖精可以通过多种方法合成,但最常见的工业路线是邻甲苯磺酰胺的氧化。 该过程通常包括以下步骤

    磺化: 邻甲苯磺酰胺被磺化形成邻磺基苯甲酸。

    氧化: 邻磺基苯甲酸随后被氧化形成邻磺基苯甲酸酐。

    环化: 酸酐经环化形成糖精。

另一种方法是使邻氨基苯甲酸与亚硝酸反应,然后进行二氧化硫和氨处理

工业生产方法

糖精的工业生产通常涉及甲苯的磺化,然后进行氯化和随后的反应以形成糖精。 这种方法因其成本效益和相对较高的收率而受到青睐

化学反应分析

反应类型

糖精会发生各种化学反应,包括:

常用试剂和条件

主要产物

相似化合物的比较

类似化合物

独特性

糖精在热和酸性条件下具有稳定性,使其适用于各种食品产品。 与阿斯巴甜不同,阿斯巴甜会随着时间的推移而降解,糖精保持稳定并保留其甜味 此外,糖精不会导致热量摄入,使其成为管理体重或血糖水平的人群的流行选择

属性

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one
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InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)
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InChI Key

CVHZOJJKTDOEJC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Record name SACCHARIN (MANUFACTURING)
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DSSTOX Substance ID

DTXSID5021251
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Molecular Weight

183.19 g/mol
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Physical Description

Saccharin (manufacturing) appears as white crystals. Odorless or faintly aromatic odor. Sweet taste. (NTP, 1992), White solid; [CAMEO], Solid
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992), 1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/., FREELY SOL IN WATER. /AMMONIUM SALT/, Slightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanol, Slightly soluble in deuterated dimethylsulfoxide, 1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ether, Soluble in amyl acetate, ethyl acetate, For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page., 4 mg/mL at 25 °C
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Density

0.828 (NTP, 1992) - Less dense than water; will float, 0.828 g/cu cm at 25 °C
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Vapor Pressure

0.00000064 [mmHg]
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Mechanism of Action

...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts.
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Impurities

o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/
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Color/Form

Monoclinic crystals, Needles from acetone; prisms from alcohol; leaflets from water, White, crystalline powder, White crystals

CAS No.

81-07-2
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Melting Point

444 °F (decomposes) (NTP, 1992), 228 °C decomposes, 224 °C
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Synthesis routes and methods I

Procedure details

A mixture of 4.5 g of sodium saccharin and 10 g of the product of Step B in 70 ml of dimethylformamide was stirred overnight at ambient temperature. The reaction mixture was poured in brine and icy water (about 600 ml) and the precipirated product was filtered, and recrystallized from 200 ml of methanol to give 12 g (100%) of Compound 24: mp 85.9° .
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
product
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

190 times, Sodium Saccharine: 190 times, disodium glycyrrhizinate: 100 times, Alitame: 2000 times, Glycyrrhizin: 170 times, Stevioside: 140 times, and Thaumatin: 850 times.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
disodium glycyrrhizinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Alitame
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Glycyrrhizin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Stevioside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

The 2-t-butyl-4,5,6,7-tetrahydro-4,7-methano-1,2-benzisothiazol-3(2H)one 1,1-dioxide (2.8 g, 0.011 mol) in trifluoroacetic acid (30 mL) was heated at reflux for 48 hr and let stand at room temperature for 4 days. The resulting mixture was concentrated in vacuo, treated with methanol (20 mL) and evaporated to dryness. The residue was taken up in ether (100 mL) and washed with saturated NaHCO3 (1×50 mL). The layers were separated, the aqueous phase acidified to pH 1 with 2N HCl and extracted with MDC (2×100 mL). The combined organic extracts were dried and concentrated in vacuo to give 0.9 g (42%) of the bicyclo (2.2.1) saccharin derivative as a white solid.
Name
2-t-butyl-4,5,6,7-tetrahydro-4,7-methano-1,2-benzisothiazol-3(2H)one 1,1-dioxide
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 90 mL glass pressure tube was charged in a nitrogen dry box with 2 g (10.4 mmol) of 2-chlorobenzenesulfonamide, 2.35 g (20.8 mmol) of triethylamine, 30 mg (0.067 mmol) of Pd(CH3CN)4 (BF4)2, 30 mg (0.073 mmol) of 1,3-bis(diphenyl-phosphino)propane (dppp) and 6 mL of dioxane. The resulting suspension was stirred at room temperature for 30 min, cooled to -80° C., evacuated and charged with 70 psia of CO. After stirring at room temperature for 30 min, the tube was heated with stirring at 120° C. for 48 hours (hrs). Upon cooling to room temperature, the pressure was 38 psia and much solid formed. The pressure was released, 20 mL of dioxane were added to the reaction mixture to redissolve the solid, and the precipitate was isolated by filtration and washed with 5 mL of dioxane, three times, to yield 0.95 g of HNEt3+Cl-. The reaction of Example 2 to this point can be also illustrated by the general formula provided in Example 1. The filtrate was combined with the washings and the solvent was removed in a vacuum to yield 2.84 g of almost pure saccharin salt A with [HN(C2H5)3 ]+ and Cl-. To this material were added 60 mL of water followed by 1.6 g of NaOH. The resulting solution was filtered, concentrated under vacuum, and 4 g of HCl 38% by weight of the solution were added. A copious white precipitate was formed, and isolated by filtration and washed with a small amount of cold water. 1.73 g (91.4% of the calculated amount of saccharin expected based on the measured amounts of the ingredients) of pure saccharin was obtained after vacuum drying. This reaction step from the saccharin salt to saccharin is illustrated by the following general formula: ##STR6##
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3CN)4 (BF4)2
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In the third step the reaction of ammonia is reacted with the reaction product produced in the second step. It is possible to react the components by injecting ammonia into the reaction mixture after the second step. Thus, it is preferable to react ammonia and the second step product by mixing an aqueous solution of ammonia with the reaction mixture after the second step. The amount of ammonia employed is preferably in a range of 3.5 - 4.5 mole per mole of the o-sulfobenzoic acid (I) or the alkali metal salt or alkaline earth metal salt thereof. Preferably, a 4 - 28 % of an aqueous solution of ammonia is used. The reaction temperature is usually in the range of 5° - 35° C, and if desired, the reaction is conducted while cooled. After the reaction with ammonia, the ammonium salt of 1.2-benzoisothiazole-3-on-1.1-dioxide (III) is obtained. The desired compound, i.e. 1.2-benzoisothiazole-3-on-1.1-dioxide (III) can be separated by precipitation by treating the solution with a mineral acid such as hydrochloric acid, sulfuric acid, nitric acid, phosphoric acid or the like. In accordance with the process of the invention, the desired 1.2-benzoisothiazole-3-on-1.1-dioxide compound (III) having high purity can be easily produced in substantial industrial efficiency in yields greater than 80 % based on the o-sulfobenzoic acid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkali metal salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alkaline earth metal salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saccharin
Reactant of Route 2
Saccharin
Reactant of Route 3
Saccharin
Reactant of Route 4
Saccharin
Reactant of Route 5
Saccharin
Reactant of Route 6
Saccharin
Customer
Q & A

Q1: How does saccharin elicit its sweet taste?

A1: Saccharin interacts with sweet taste receptors (STRs), specifically a heterodimer composed of T1R2 and T1R3 proteins, located on the tongue. [] This interaction triggers a signaling cascade that ultimately leads to the perception of sweetness. []

Q2: What is the molecular formula and weight of saccharin?

A3: The molecular formula of saccharin is C7H5NO3S, and its molecular weight is 183.18 g/mol. []

Q3: What spectroscopic techniques are used to characterize saccharin?

A4: Several spectroscopic methods are employed to characterize saccharin, including infrared (IR) spectroscopy, which provides information about the functional groups present in the molecule, particularly the carbonyl (C=O) and sulfonyl (SO2) groups. [] Additionally, techniques like X-ray photoelectron spectroscopy (XPS) can be used to identify the presence of saccharin and its degradation products in complex matrices like electroplated films. []

Q4: How does saccharin affect the properties of electrodeposited metals?

A4: The provided research articles do not focus on the catalytic properties of saccharin.

A4: The provided research articles do not extensively cover computational studies or QSAR modeling of saccharin.

Q5: How stable is saccharin under various conditions?

A9: Saccharin is a highly stable compound, resistant to heat and degradation under various conditions. [] This stability contributes to its long shelf life and suitability for use in a wide range of food and beverage products.

Q6: How is saccharin metabolized in the body?

A11: Saccharin is poorly metabolized in the body and is primarily excreted unchanged in the urine. [] This characteristic contributes to its lack of caloric value, making it a popular sugar substitute for individuals managing weight or blood sugar levels.

Q7: Has saccharin demonstrated any therapeutic potential beyond its use as a sweetener?

A7: The provided research articles do not primarily focus on resistance mechanisms related to saccharin.

Q8: What are the known toxicological effects of saccharin in animal studies?

A8: The provided research articles do not primarily focus on drug delivery strategies for saccharin.

A8: The provided research articles do not extensively cover biomarkers related to saccharin.

Q9: What analytical methods are used to quantify saccharin in food products?

A14: Various analytical techniques are employed to quantify saccharin in food products. One commonly used method is high-performance liquid chromatography (HPLC), which separates and quantifies saccharin based on its physicochemical properties. [] Other methods include titrimetric analysis and spectrophotometry. []

Q10: Can saccharin be determined in complex matrices?

A15: Yes, saccharin can be determined in complex matrices, such as electroplated films, using techniques like secondary ion mass spectrometry (SIMS) and XPS. [] These methods provide valuable insights into the chemical composition and potential degradation products of saccharin within these materials.

Q11: Does saccharin pose any environmental risks?

A16: While saccharin is considered safe for human consumption at approved levels, there are concerns regarding its potential environmental impact. Studies have shown that saccharin can be released into the environment through wastewater treatment plant effluent and potentially contaminate groundwater. [] Research also suggests that saccharin can persist in the environment and might have adverse effects on aquatic organisms. [] These findings highlight the need for responsible manufacturing, use, and disposal practices to minimize saccharin's environmental footprint.

A11: The provided research articles do not extensively cover the dissolution and solubility of saccharin.

A11: The provided research articles touch upon the analytical techniques for saccharin analysis but do not delve into specific method validation details.

A11: The provided research articles do not extensively cover quality control and assurance for saccharin.

A11: The provided research articles do not extensively cover the immunogenicity of saccharin.

A11: The provided research articles do not extensively cover drug-transporter interactions of saccharin.

A11: The provided research articles do not extensively cover drug-metabolizing enzyme interactions of saccharin.

A11: The provided research articles do not extensively cover the biocompatibility and biodegradability of saccharin.

Q12: What are some alternatives to saccharin as artificial sweeteners?

A17: Several alternatives to saccharin exist in the market, each with a unique sweetness profile and potential health effects. Some common alternatives include aspartame, cyclamate, sucralose, and steviol glycosides (derived from the Stevia plant). [, ] The choice of sweetener often depends on individual preferences, dietary needs, and intended applications in food and beverage formulations.

A12: The provided research articles do not extensively cover the recycling and waste management of saccharin.

A25: The provided research articles highlight various experimental techniques and methodologies used to study saccharin, including animal models, behavioral assays, analytical chemistry techniques, and cell culture systems. [, , , , , , , , , , ] These methods continue to be valuable tools for advancing our understanding of saccharin's properties, safety, and potential applications.

Q13: What is the history of saccharin's discovery and use?

A18: Saccharin was discovered accidentally in 1879 by Constantin Fahlberg while working in Ira Remsen's laboratory at Johns Hopkins University. [] Initially marketed as a tabletop sweetener in the late 19th century, saccharin gained significant popularity during sugar shortages, particularly during World War I and II. [, ] Despite controversies surrounding its safety in the 1970s, saccharin remains a widely used artificial sweetener globally, owing to its intense sweetness, cost-effectiveness, and stability. [, ]

A26: The provided research articles highlight saccharin's interdisciplinary nature, encompassing fields like chemistry, food science, toxicology, pharmacology, and microbiology. [, , , , , , , , , , , , , , , , ] This diverse range of research underscores the importance of collaborative efforts in unraveling the complex interplay between saccharin, human health, and the environment.

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